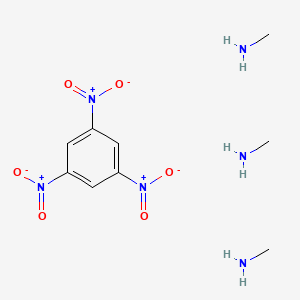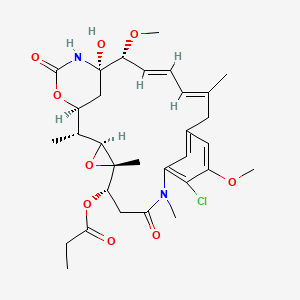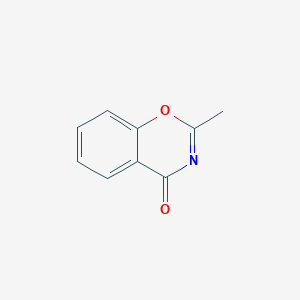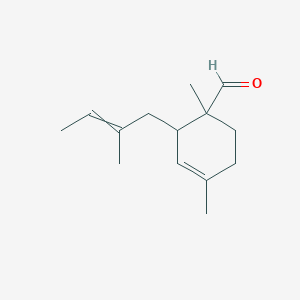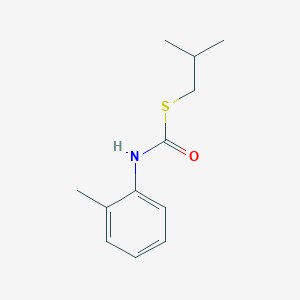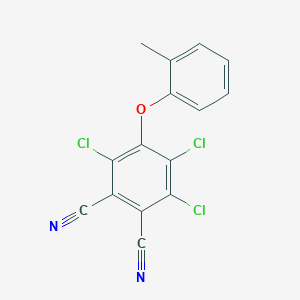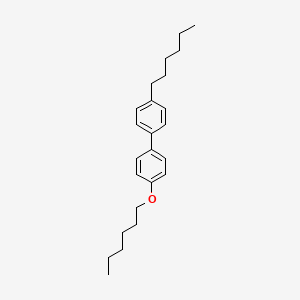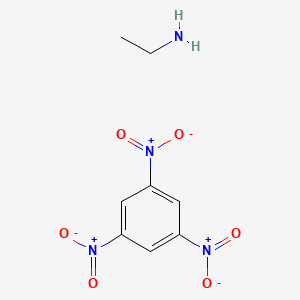
Ethanamine;1,3,5-trinitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3,5-Trinitrobenzene can be synthesized through the nitration of benzene derivatives. One common method involves the nitration of 1,3-dinitrobenzene with nitric acid in the presence of sulfuric acid . Another method includes the decarboxylation of 2,4,6-trinitrobenzoic acid .
Industrial Production Methods: Industrial production of 1,3,5-trinitrobenzene typically involves large-scale nitration processes. The compound is produced by treating benzene or its derivatives with a mixture of concentrated nitric and sulfuric acids under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3,5-Trinitrobenzene undergoes various chemical reactions, including:
Reduction: Reduction of 1,3,5-trinitrobenzene can yield 1,3,5-triaminobenzene, which is a precursor to phloroglucinol.
Substitution: The compound can form charge-transfer complexes with electron-rich arenes.
Common Reagents and Conditions:
Reduction Reagents: Common reducing agents include hydrogen gas in the presence of a catalyst or chemical reducing agents like tin(II) chloride.
Substitution Reagents: Electron-rich aromatic compounds are typically used for forming charge-transfer complexes.
Major Products:
Reduction Products: 1,3,5-Triaminobenzene
Substitution Products: Charge-transfer complexes with electron-rich arenes
Applications De Recherche Scientifique
Ethanamine;1,3,5-trinitrobenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other chemical compounds, including explosives and dyes.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of high-energy materials and as a narrow-range pH indicator.
Mécanisme D'action
The mechanism of action of ethanamine;1,3,5-trinitrobenzene involves several steps:
Bond Cleavage: The initial step involves the cleavage of the carbon-nitro bond and dehydrogenation of the amino group.
Hydrogen Transfer: Hydrogen atoms are transferred to nitro groups, forming nitric oxide and water.
Carbon Oxidation: The carbon atoms undergo oxidation, leading to the formation of carbon monoxide and small carbon-nitrogen fragments.
Final Products: The final products of the reaction include nitrogen gas and carbon dioxide.
Comparaison Avec Des Composés Similaires
Hexanitrobenzene (HNB): Another highly nitrated benzene derivative with six nitro groups.
1,3,5-Triamino-2,4,6-trinitrobenzene (TATB): A compound with three amino and three nitro groups, known for its high stability and low sensitivity.
Uniqueness: Ethanamine;1,3,5-trinitrobenzene is unique due to its combination of an aliphatic amine with a highly nitrated aromatic compound
Propriétés
Numéro CAS |
56270-17-8 |
|---|---|
Formule moléculaire |
C8H10N4O6 |
Poids moléculaire |
258.19 g/mol |
Nom IUPAC |
ethanamine;1,3,5-trinitrobenzene |
InChI |
InChI=1S/C6H3N3O6.C2H7N/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;1-2-3/h1-3H;2-3H2,1H3 |
Clé InChI |
LBYXABSHKTVTMU-UHFFFAOYSA-N |
SMILES canonique |
CCN.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


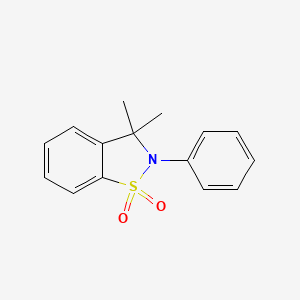
![3,3,8,8,9,10,10-Heptamethyl-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B14635429.png)
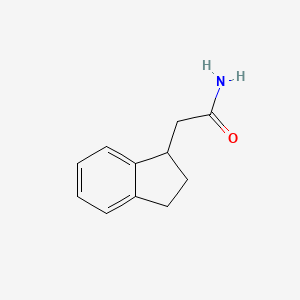
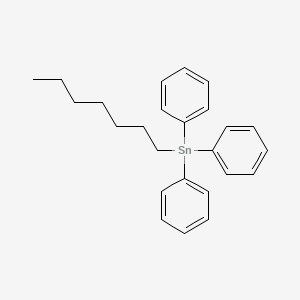

![2,2'-[(2-Phenylethenyl)phosphoryl]bis(1-methyl-1H-pyrrole)](/img/structure/B14635447.png)
